molecular formula C10H20O2 B184287 1,1-Cyclohexanediethanol CAS No. 3187-27-7

1,1-Cyclohexanediethanol

Cat. No. B184287
Key on ui cas rn: 3187-27-7
M. Wt: 172.26 g/mol
InChI Key: WFUUAJVRMXKBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601843B2

Procedure details

After suspending lithium aluminum hydride (11.4 g, 0.300 mol) in tetrahydrofuran (300 mL), a solution of 1,1-cyclohexanediacetic acid (30.0 g, 0.150 mol) in tetrahydrofuran (200 mL) was added dropwise at room temperature. After completion of the dropwise addition, the mixture was stirred for 5 minutes while cooling on ice, and then water (11.5 mL) was added dropwise over a period of 5 minutes while cooling on ice. After stirring for 10 minutes, 15% aqueous sodium hydroxide (11.5 mL) was added dropwise over a period of 5 minutes. Diethyl ether (500 mL, special grade) was added, and after stirring for 5 minutes, water (34.5 mL) was added. The mixture was then stirred for 2 hours while cooling on ice, and then celite was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and azeotropically distilled with toluene to obtain the title compound as a colorless oil (21.7 g).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
34.5 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH2:17][C:18](O)=[O:19])([CH2:13][C:14](O)=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[OH-].[Na+]>O1CCCC1.O.C(OCC)C>[OH:15][CH2:14][CH2:13][C:7]1([CH2:17][CH2:18][OH:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
11.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
34.5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
11.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
after stirring for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
ADDITION
Type
ADDITION
Details
celite was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
azeotropically distilled with toluene

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCCC1(CCCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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